molecular formula C9H8F3NO2 B13521785 3-(Buta-1,3-diyn-1-yl)azetidine,trifluoroaceticacid

3-(Buta-1,3-diyn-1-yl)azetidine,trifluoroaceticacid

Cat. No.: B13521785
M. Wt: 219.16 g/mol
InChI Key: LPUOXUJZDVVBQS-UHFFFAOYSA-N
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Description

3-(buta-1,3-diyn-1-yl)azetidine; trifluoroacetic acid is a compound that combines the unique structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(buta-1,3-diyn-1-yl)azetidine typically involves the reaction of azetidine with buta-1,3-diyne under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where azetidine is reacted with a buta-1,3-diyne derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 3-(buta-1,3-diyn-1-yl)azetidine may involve large-scale palladium-catalyzed coupling reactions, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(buta-1,3-diyn-1-yl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alkanes or alkenes, and substitution can result in various functionalized azetidine derivatives.

Scientific Research Applications

3-(buta-1,3-diyn-1-yl)azetidine has several scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: Researchers use the compound to study its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-(buta-1,3-diyn-1-yl)azetidine involves its interaction with molecular targets, such as enzymes or receptors. The azetidine ring can form stable complexes with these targets, potentially inhibiting their activity or modulating their function. The trifluoroacetic acid moiety can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate
  • benzyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate

Uniqueness

3-(buta-1,3-diyn-1-yl)azetidine is unique due to the presence of both the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and physical properties, such as increased acidity and enhanced reactivity, which are not observed in similar compounds. The trifluoroacetic acid moiety also contributes to the compound’s stability and solubility in various solvents, making it a versatile reagent in chemical synthesis and research applications.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

3-buta-1,3-diynylazetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H7N.C2HF3O2/c1-2-3-4-7-5-8-6-7;3-2(4,5)1(6)7/h1,7-8H,5-6H2;(H,6,7)

InChI Key

LPUOXUJZDVVBQS-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC1CNC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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